![molecular formula C10H9ClFNO2 B1468759 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol CAS No. 1343974-68-4](/img/structure/B1468759.png)
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol
Overview
Description
“1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol” is a chemical compound that can be purchased from various chemical suppliers . It is often used in research and development .
Synthesis Analysis
The synthesis of azetidines, the class of compounds to which “1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol” belongs, is an important yet undeveloped research area . Azetidines are versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol” includes a four-membered azetidine ring with a chloro-fluorobenzoyl group attached . The InChI code for this compound is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 .Chemical Reactions Analysis
Azetidines, like “1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol”, have potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, selenazoles, imidazoles, and their chemical and biological properties, have been systematically reviewed. These derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, among other methods, and are known for their insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity (Abdurakhmanova et al., 2018).
Biological Applications and Effects
- Parabens, including those structurally related to "1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol," have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being considered emerging contaminants with weak endocrine-disrupter chemicals effects, the health implications of such compounds remain a subject of debate. They are ubiquitous in surface water and sediments due to continuous environmental introduction (Haman et al., 2015).
Antioxidant Capacity and Mechanisms
- The ABTS/PP decolorization assay has been reviewed for its application in evaluating antioxidant capacity, highlighting the reaction pathways and specificity of certain antioxidants in forming coupling adducts with ABTS•+. This has implications for understanding the antioxidant capacity and potential applications of various compounds, including those structurally related to "1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol" (Ilyasov et al., 2020).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDYKULOHYHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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